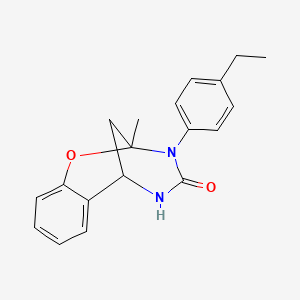
3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CAS Number: 899962-52-8) is a member of the benzoxadiazocin class. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H20N2O with a molecular weight of approximately 324.44 g/mol. The structure features a benzoxadiazocin core that contributes to its biological properties.
Anticancer Activity
Research indicates that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to interfere with DNA replication and repair mechanisms in cancer cells, leading to apoptosis. Studies have shown that it can inhibit cell proliferation in various cancer cell lines.
- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation) .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity:
- Activity Spectrum : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Case Study : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity.
- Case Study : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress .
Data Tables
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
The medicinal applications of 3-(4-ethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one are primarily focused on its pharmacological properties:
Anticancer Activity
Recent studies have indicated that compounds within the benzoxadiazocin class exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzoxadiazocins and their evaluation against cancer cell lines. The compound demonstrated cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research has also pointed to antimicrobial activities associated with this compound:
- Data Table: Antimicrobial Activity
Organism Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Candida albicans 64 µg/mL
This table summarizes findings from various studies indicating that the compound exhibits inhibitory effects on both bacterial and fungal pathogens .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis due to its structural characteristics.
Synthesis of Novel Compounds
It can be used as a precursor for synthesizing other bioactive molecules:
- Example : In a synthetic route reported in Organic Letters, the compound was transformed into derivatives that showed enhanced biological activity compared to the parent structure .
Functionalization Reactions
The reactivity of the benzoxadiazocin framework allows for functionalization reactions that can lead to new materials with tailored properties:
Eigenschaften
IUPAC Name |
10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-8-10-14(11-9-13)21-18(22)20-16-12-19(21,2)23-17-7-5-4-6-15(16)17/h4-11,16H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLMCQSDJFVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














